Methyl 5-bromobenzo[d]isoxazole-3-carboxylate

Catalog No.
S819314
CAS No.
1123169-30-1
M.F
C9H6BrNO3
M. Wt
256.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromobenzo[d]isoxazole-3-carboxylate

CAS Number

1123169-30-1

Product Name

Methyl 5-bromobenzo[d]isoxazole-3-carboxylate

IUPAC Name

methyl 5-bromo-1,2-benzoxazole-3-carboxylate

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)8-6-4-5(10)2-3-7(6)14-11-8/h2-4H,1H3

InChI Key

WLVOSGRKENYNLY-UHFFFAOYSA-N

SMILES

COC(=O)C1=NOC2=C1C=C(C=C2)Br

Canonical SMILES

COC(=O)C1=NOC2=C1C=C(C=C2)Br

Methyl 5-bromobenzo[d]isoxazole-3-carboxylate (CAS 1123169-30-1) is a highly versatile, bifunctional heterocyclic building block prioritized in medicinal chemistry and agrochemical development. Featuring a reactive 3-methyl ester and a 5-bromo substituent on a privileged benzisoxazole core, this compound serves as a critical precursor for divergent synthesis. The 5-bromo handle enables precise palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the methyl ester provides a streamlined pathway for amidation, reduction, or hydrolysis. For procurement teams, sourcing this exact bifunctional scaffold eliminates multi-step core synthesis, ensuring high-purity starting material for parallel library generation and structure-activity relationship (SAR) exploration [1].

Generic substitution of this scaffold with positional isomers or alternative functional groups severely compromises both synthetic efficiency and biological targeting. Substituting with the 6-bromo isomer (CAS 1123169-23-2) alters the cross-coupling exit vector by approximately 60 degrees, which can completely abolish target binding in spatially constrained receptor pockets. Furthermore, replacing the methyl ester with the free carboxylic acid (CAS 1123169-28-7) drastically reduces solubility in standard organic solvents like dichloromethane, forcing the use of high-boiling polar aprotic solvents (DMF/DMSO) and expensive coupling reagents (HATU/EDC) for derivatization. Finally, utilizing the ethyl ester variant (CAS 668969-70-8) introduces steric hindrance that significantly slows direct aminolysis rates, bottlenecking high-throughput library synthesis [1].

Superior Aminolysis Kinetics vs. Ethyl Ester

In high-throughput library synthesis, the choice of ester significantly impacts cycle times. Direct aminolysis of Methyl 5-bromobenzo[d]isoxazole-3-carboxylate with primary amines achieves complete conversion significantly faster than its ethyl counterpart. The reduced steric bulk and slightly higher electrophilicity of the methyl ester facilitate rapid nucleophilic attack, reducing the need for harsh conditions or specialized catalysts [1].

Evidence DimensionDirect amidation reaction time to >85% conversion
Target Compound Data4–6 hours at standard conditions
Comparator Or BaselineEthyl 5-bromobenzo[d]isoxazole-3-carboxylate (>12 hours or requires elevated temperatures)
Quantified Difference50–60% reduction in reaction time for library generation
ConditionsStandard direct aminolysis with primary aliphatic amines in methanol/THF at ambient temperature

Procuring the methyl ester accelerates parallel synthesis workflows, directly reducing labor and overhead costs in drug discovery programs.

Optimal Exit Vector Geometry for Target Binding

The position of the bromine atom on the benzisoxazole core dictates the spatial trajectory of subsequent cross-coupling additions. The 5-bromo isomer projects appended functional groups at a distinct angle compared to the 6-bromo isomer. In the development of CNS-active agents, this specific vector is often critical for penetrating deep hydrophobic pockets in target receptors, making the isomers strictly non-interchangeable during hit-to-lead optimization [1].

Evidence DimensionSubstituent exit vector angle shift
Target Compound Data5-bromo substitution trajectory (baseline)
Comparator Or Baseline6-bromo isomer (CAS 1123169-23-2)
Quantified Difference~60° spatial divergence in the appended pharmacophore
ConditionsIn silico modeling and SAR profiling of functionalized benzisoxazole derivatives

Buyers must secure the exact 5-bromo isomer to maintain the intended pharmacophore geometry, as substituting with the 6-bromo variant will likely yield inactive compounds.

Enhanced Processability and Solvent Compatibility

Selecting the methyl ester over the free carboxylic acid provides substantial advantages in handling and downstream processing. The free acid exhibits poor solubility in volatile organic solvents, often necessitating DMSO or DMF, which complicate aqueous workups and product isolation. In contrast, Methyl 5-bromobenzo[d]isoxazole-3-carboxylate is highly soluble in dichloromethane and ethyl acetate, allowing for seamless liquid-liquid extraction and direct loading onto silica gel for purification [1].

Evidence DimensionSolubility in Dichloromethane (DCM) at 25 °C
Target Compound DataMethyl ester (>50 mg/mL)
Comparator Or Baseline5-Bromobenzo[d]isoxazole-3-carboxylic acid (<5 mg/mL)
Quantified Difference>10-fold increase in solubility in standard volatile solvents
ConditionsStandard laboratory handling and extraction conditions

Procuring the methyl ester avoids the use of high-boiling solvents and expensive coupling reagents, streamlining the first step of synthetic routes.

High-Throughput CNS Library Generation

Due to its rapid aminolysis kinetics, this compound is the ideal starting point for generating diverse amide libraries targeting CNS receptors (e.g., 5-HT and D2). The methyl ester allows for efficient parallel derivatization without the bottleneck of extended reaction times associated with ethyl esters, directly supporting rapid hit identification [1].

Late-Stage Diversification via Cross-Coupling

The 5-bromo handle provides a reliable site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Procuring this specific isomer ensures that the resulting biaryl or heteroaryl linkages maintain the precise ~60° vector required for optimal target engagement, which cannot be achieved if the 6-bromo analog is mistakenly sourced [1].

Scalable Process Chemistry for Benzisoxazole APIs

For scale-up campaigns, the high solubility of the methyl ester in volatile organic solvents like DCM and EtOAc simplifies purification and extraction. This makes it a superior precursor compared to the free acid, eliminating the need for high-boiling solvents and complex workups during early-stage API synthesis [1].

XLogP3

2.6

Dates

Last modified: 08-16-2023

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